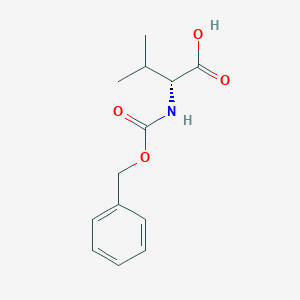

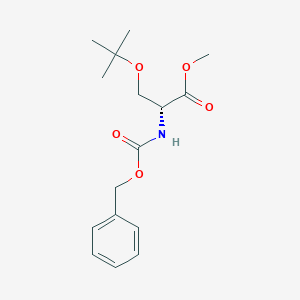

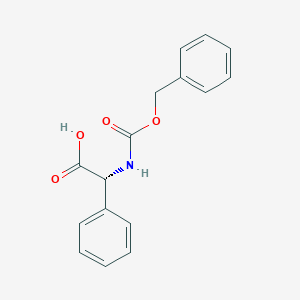

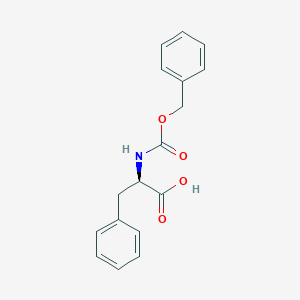

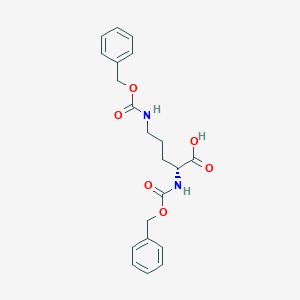

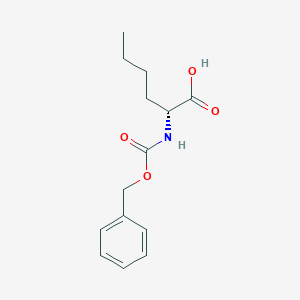

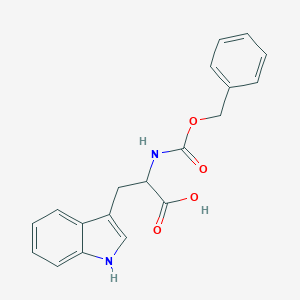

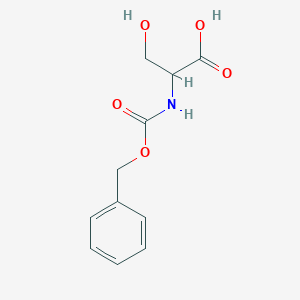

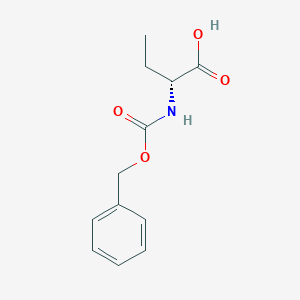

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the Corey-Bakshi-Shibata (CBS) reduction . This method involves the enantioselective reduction of ketones using borane and a chiral oxazaborolidine as a catalyst . Another method that might be relevant is the synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions .Chemical Reactions Analysis

The chemical reactions involving “®-2-(((Benzyloxy)carbonyl)amino)butanoic acid” or “®-3-(((Benzyloxy)carbonyl)amino)butanoic acid” would depend on the conditions and the other reactants present. As mentioned earlier, these compounds could potentially be involved in CBS reductions or carbonylation reactions .Applications De Recherche Scientifique

Biologically Active Compounds of Plants

Carboxylic acids, including (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, have been studied for their biological activities. A review highlights that certain natural carboxylic acids possess significant antioxidant, antimicrobial, and cytotoxic properties. The study establishes a correlation between the structure of these acids and their bioactivity, emphasizing that the number of hydroxyl groups and conjugated bonds plays a crucial role in determining the bioactivity of these compounds. This indicates that compounds like (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid could have potential applications in areas requiring antioxidant, antimicrobial, or cytotoxic effects (Godlewska-Żyłkiewicz et al., 2020).

Drug Synthesis and Modification

Levulinic Acid in Drug Synthesis

The derivative of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, Levulinic acid (LEV), has been identified as a key building block chemical derived entirely from biomass. It's noted for its flexibility and unique properties during drug synthesis, offering benefits like cost reduction, cleaner reactions, and potential in the field of medicine. LEV and its derivatives can be used to synthesize a variety of value-added chemicals and play a role in cancer treatment, medical materials, and other medical fields. This highlights the importance of compounds like (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in the field of drug development and medical research (Zhang et al., 2021).

Analytical Chemistry Applications

Ninhydrin Reaction for Amino Acid Analysis

In agricultural and biomedical sciences, the ninhydrin reaction, which interacts with amino groups to form chromophores like Ruhemann's purple, is widely used. It's utilized for the detection, isolation, and analysis of compounds like amino acids, peptides, and proteins. The adaptability of the ninhydrin reaction for various analytical purposes, including specialized needs in analytical chemistry and biochemistry, suggests potential applications for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in similar analytical methods, given its amino group that might interact with ninhydrin (Friedman, 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQMTCSQWUYUML-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448115 |

Source

|

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

CAS RN |

2900-20-1 |

Source

|

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.